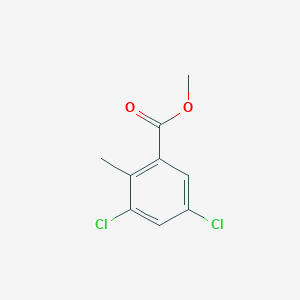

Methyl 3,5-dichloro-2-methylbenzoate

Description

Methyl 3,5-dichloro-2-methylbenzoate is a halogenated aromatic ester characterized by chlorine substituents at the 3- and 5-positions of the benzene ring, a methyl group at the 2-position, and a methyl ester functional group. Such esters are often utilized in pesticide synthesis due to their stability and bioactivity .

Properties

IUPAC Name |

methyl 3,5-dichloro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQNGHBAYVFPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dichloro-2-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3,5-dichloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group to an alcohol.

Major Products Formed

Substitution: Products such as 3,5-dimethoxy-2-methylbenzoate or 3,5-ditert-butoxy-2-methylbenzoate.

Reduction: 3,5-dichloro-2-methylbenzyl alcohol.

Hydrolysis: 3,5-dichloro-2-methylbenzoic acid.

Scientific Research Applications

Methyl 3,5-dichloro-2-methylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into various products. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent type, position, and functional groups, significantly altering their physicochemical properties. The following table summarizes critical comparisons:

Impact of Substituents on Properties

- Chlorine vs.

- Methyl vs.

- Functional Group Diversity : The chlorosulfonyl group in methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate introduces electrophilic character, making it reactive in sulfonation reactions .

Research Findings and Trends

- Structural Insights : X-ray crystallography studies of related halogenated benzoates (e.g., methyl 3,5-dibromo-2-diacet) reveal bond lengths and angles consistent with steric and electronic effects of substituents .

- Environmental Persistence : Chlorinated benzoates are studied for their role in microbial dechlorination processes, suggesting the target compound’s environmental fate may differ from brominated analogs .

Biological Activity

Methyl 3,5-dichloro-2-methylbenzoate is a compound of increasing interest in biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the presence of two chlorine substituents at the 3 and 5 positions and a methyl group at the 2 position of the benzene ring. Its molecular formula is with a molecular weight of approximately 219.06 g/mol. The structural features significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

- Electrophilic Substitution : The compound acts as an electrophile, enabling it to form adducts with nucleophiles, which may alter various biological pathways.

- Enzyme Interaction : It has shown potential to inhibit or activate specific enzymes involved in metabolic processes. Notably, it can impede the activity of cytochrome P450 enzymes, crucial for drug metabolism.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate promising potential for this compound as an antimicrobial agent .

Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, this compound was tested against various drug-metabolizing enzymes. At concentrations above 10 µM, it significantly inhibited cytochrome P450 3A4 activity by approximately 70%, indicating its potential role as a modulator of drug metabolism .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential application in developing new antimicrobial agents.

- Enzyme Modulation : Another investigation assessed the impact of this compound on cytochrome P450 enzymes involved in drug metabolism. The results indicated that at higher concentrations, it could significantly reduce enzyme activity, potentially influencing pharmacokinetics in therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.